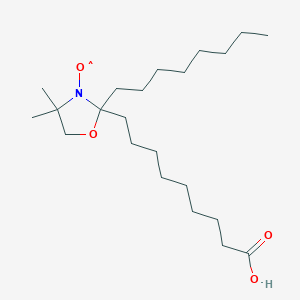
(1H-吲唑-5-基)甲醇
描述
“(1H-indazol-5-yl)methanol” is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is a solid substance that appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “(1H-indazol-5-yl)methanol” is 1S/C8H8N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-4,11H,5H2,(H,9,10) . This indicates that the compound contains eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
“(1H-indazol-5-yl)methanol” is a solid substance that appears as a light yellow to yellow powder or crystals .科学研究应用
Anti-Inflammatory Applications
The indazole nucleus, which is a core part of “(1H-indazol-5-yl)methanol”, has been identified to possess significant anti-inflammatory properties. Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole have shown high anti-inflammatory activity with minimal ulcerogenic potential . This suggests that “(1H-indazol-5-yl)methanol” could be synthesized into derivatives that serve as potent anti-inflammatory agents with reduced side effects.
Anticancer Research
Indazole derivatives have been evaluated for their in vitro antiproliferative activities against various tumor cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers . “(1H-indazol-5-yl)methanol” could be a precursor in synthesizing new compounds for cancer research, potentially leading to novel treatments.
Osteoarthritis Treatment
In the context of osteoarthritis, certain indazole derivatives have been investigated for their effects on the production of catabolic or anti-inflammatory mediators in cartilage . The research into “(1H-indazol-5-yl)methanol” could extend to developing inhibitors that target enzymes like cyclo-oxygenase-2 (COX-2), which play a role in the inflammatory process of osteoarthritis.
Antimicrobial Activity
Indazole compounds exhibit a range of biological activities, including antimicrobial effects . “(1H-indazol-5-yl)methanol” may be used to create new antimicrobial agents that could be effective against resistant strains of bacteria or fungi.
Parkinson’s Disease Treatment
The indazole moiety has been incorporated into drugs like MLi-2, a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for the treatment of Parkinson’s disease (PD) . Research into “(1H-indazol-5-yl)methanol” could contribute to the development of more effective PD medications.
Synthesis of Bioactive Natural Products
Indazole is a key building block for many bioactive natural products and commercially available drugs . “(1H-indazol-5-yl)methanol” could be utilized in the synthesis of these products, enhancing the repertoire of available medicinal compounds.
Drug Development
Given the diverse biological activities of indazole-containing compounds, “(1H-indazol-5-yl)methanol” can be a valuable precursor in drug development . Its derivatives could lead to the creation of new drugs with anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities.
Chemical Synthesis and Coordination Chemistry
The compound also provides a pathway for the synthesis of bis(indazolyl)methanes, which have potential applications in coordination chemistry and could be explored for their unique chemical properties .
安全和危害
“(1H-indazol-5-yl)methanol” is classified under GHS07 and carries the signal word 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
作用机制
Target of Action
The primary target of (1H-indazol-5-yl)methanol is the Aryl Hydrocarbon Receptor (AHR) . AHR is widely expressed in the skin and is involved in the pathology of psoriasis . Therefore, it is considered a potential intervention target for psoriasis .
Mode of Action
(1H-indazol-5-yl)methanol interacts with its target, AHR, by activating the AHR pathway . This interaction regulates the expression of CYP1A1 , a gene that encodes a member of the cytochrome P450 superfamily of enzymes. These enzymes are involved in the metabolism of xenobiotics in the body and the synthesis of cholesterol, steroids, and other lipids.
Biochemical Pathways
The activation of the AHR pathway by (1H-indazol-5-yl)methanol affects the expression of CYP1A1 . CYP1A1 is part of the cytochrome P450 system, which plays a crucial role in the metabolism of drugs and other xenobiotics. Changes in the expression of CYP1A1 can therefore have significant downstream effects on these metabolic pathways.
Pharmacokinetics
The compound’s molecular weight (14816) and its physical form (light yellow to yellow powder or crystals) suggest that it may have good bioavailability .
Result of Action
The activation of the AHR pathway by (1H-indazol-5-yl)methanol and the subsequent regulation of CYP1A1 expression can have significant molecular and cellular effects. For instance, it has been shown to significantly alleviate psoriasis-like skin lesions when applied topically .
Action Environment
The action, efficacy, and stability of (1H-indazol-5-yl)methanol can be influenced by various environmental factorsFor instance, the compound is recommended to be stored in a dry room at normal temperature, suggesting that moisture and high temperatures might affect its stability .
属性
IUPAC Name |
1H-indazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXLZPHPSJUXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363805 | |
| Record name | (1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indazol-5-yl)methanol | |
CAS RN |
478828-52-3 | |
| Record name | (1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Hydroxymethyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)

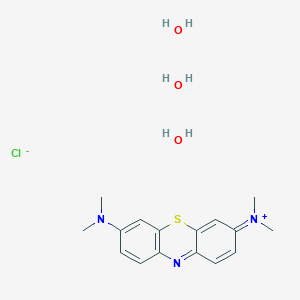
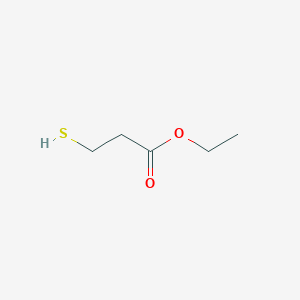
![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)

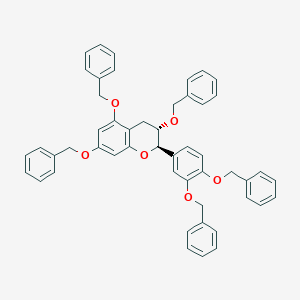
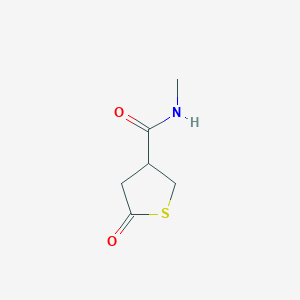
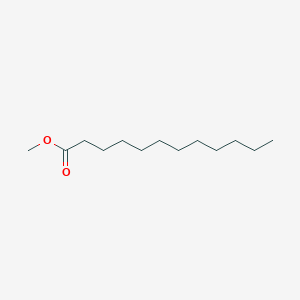
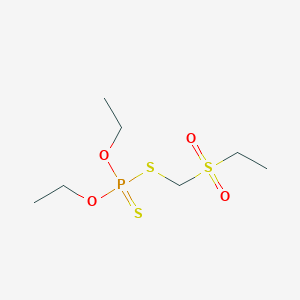
![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)
